N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
Description
N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound characterized by a piperidine core modified with a sulfonyl group at the 1-position and a phenethyl-substituted oxalamide moiety. Its molecular framework includes:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, sulfonylated at the 1-position by a 4-fluoro-2-methylphenyl group.
- Oxalamide linker: Connects the piperidine-ethyl chain to a phenethyl group, introducing hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4S/c1-18-17-20(25)10-11-22(18)33(31,32)28-16-6-5-9-21(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYVIYAJTKLKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its structure includes a piperidine moiety, which is often associated with various biological activities, particularly in the modulation of neurotransmitter systems and inflammatory responses.
The molecular formula for this compound is , with a molecular weight of approximately 484.6 g/mol. The compound features a sulfonamide group, which is known for its role in enhancing the biological activity of various pharmacological agents.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to modulation of signaling pathways that are crucial for various cellular processes.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in stimulated macrophages. This inhibition is crucial in reducing inflammation and may have implications for treating inflammatory diseases .
- Neurotransmitter Modulation : The piperidine structure may allow the compound to interact with neurotransmitter systems, potentially affecting mood and cognition. Compounds with similar structures have been shown to influence serotonin and dopamine pathways, which are critical in psychiatric disorders.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
- In Vitro Studies : In vitro pharmacological screening demonstrated that derivatives of similar piperidine-based compounds were effective in inhibiting pyroptosis (a form of programmed cell death associated with inflammation) and reducing IL-1β release by approximately 35% at optimal concentrations .
- Structural Activity Relationship (SAR) : Investigations into the structural modifications of piperidine derivatives revealed that specific substitutions could enhance anti-inflammatory properties. For instance, compounds with additional functional groups showed increased potency in inhibiting inflammatory markers .
- Comparative Analysis : A comparative study highlighted that compounds with sulfonamide groups exhibited more significant biological activity than those without, suggesting that this functional group plays a vital role in enhancing the therapeutic potential of these molecules.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H33FN4O5S |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 898407-21-1 |
| Solubility | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Comparison with Similar Compounds
W-15 and W-18
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (, Figure 1).
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide ().
| Feature | Target Compound | W-15 | W-18 |
|---|---|---|---|
| Piperidine Substitution | 1-(4-Fluoro-2-methylphenyl)sulfonyl | 4-Chlorobenzenesulfonamide | 4-Chloro/4-nitrobenzenesulfonamide |
| Linker Type | Oxalamide (N-phenethyl) | Sulfonamide | Sulfonamide |
| Key Substituents | 4-Fluoro-2-methylphenyl, phenethyl | 4-Chlorophenyl, phenethyl | 4-Nitrophenyl, 4-chlorophenyl |
| Potential Pharmacology | Improved metabolic stability | High opioid receptor affinity | High potency, high toxicity |
Key Differences :
Fentanyl
- Structure : N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide (, Figure 1).
- Comparison :
- Positional Isomerism : Fentanyl’s phenethyl group is attached to the 4-position of piperidine, whereas the target compound uses the 2-position. This difference drastically impacts receptor selectivity (e.g., μ-opioid vs. σ receptors) .
- Functional Groups : Fentanyl’s propionamide linker is less polar than the oxalamide, influencing blood-brain barrier permeability.
Fluorinated Aryl Sulfonamides
N-(2-(4-Fluorophenyl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)
- Structure : Contains a 4-fluorophenyl group and piperidinyloxy moiety ().
- The oxalamide linker in the target compound may confer greater hydrogen-bonding capacity than 2h’s sulfonamide-sulfonamide dual groups.
Sulfonyl-Containing Agrochemicals
Tolylfluanid and Dichlofluanid
- Structures : Feature dichloro-fluoro-sulfonamide groups ().
- Comparison :
- While agrochemicals prioritize hydrolytic stability, the target compound’s oxalamide linker likely enhances biodegradability, reducing persistence in biological systems .
- The 4-fluoro-2-methylphenyl group shares electronic similarities with tolylfluanid’s fluorophenyl but lacks the dichloro substituents linked to environmental toxicity.
Research Findings and Implications
- Metabolic Stability : The 4-fluoro-2-methylphenyl group likely resists cytochrome P450 oxidation better than nitro or chloro substituents in W-18 .
- Selectivity : Structural distinctions from fentanyl (4-piperidinyl vs. 2-piperidinyl) suggest divergent pharmacological targets, warranting further in vitro receptor profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
